![molecular formula C23H24N2O4S2 B2441325 2,4-dimethyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 1005300-56-0](/img/structure/B2441325.png)
2,4-dimethyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
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Overview
Description
2,4-dimethyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C23H24N2O4S2 and its molecular weight is 456.58. The purity is usually 95%.
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Scientific Research Applications
- N-benzenesulfonyl amino acid derivatives have demonstrated antiviral properties . Researchers have explored their potential in inhibiting viral replication and preventing infection.
- The N-benzenesulfonyl scaffold has been associated with anti-cancer effects . Researchers might explore this compound’s impact on cancer cell growth, apoptosis, and metastasis.
- N-benzenesulfonyl amino acid esters have shown anti-inflammatory activity . Investigating their effects on inflammatory pathways (e.g., NF-κB, COX-2) could be valuable.
- The compound’s sulfonamide group suggests potential antimicrobial activity . Researchers could explore its effectiveness against bacteria, fungi, or other pathogens.
- N-benzenesulfonyl amino acid esters have been investigated as antithrombin agents . Their ability to inhibit thrombin could be explored further.
Antiviral Activity
Anti-Cancer Potential
Anti-Inflammatory Properties
Antimicrobial Applications
Thrombin Inhibition
ABA Receptor Activation
These applications highlight the compound’s versatility and potential impact across diverse scientific domains. Further research and experimentation are essential to fully understand its mechanisms and therapeutic relevance. 🌱🔬 .
Mechanism of Action
Target of Action
It is known that n-benzenesulfonyl derivatives of 1,2,3,4-tetrahydroquinoline (thq) have been screened for antibacterial activity .
Mode of Action
The compound interacts with its targets, leading to an increase in reactive oxygen species (ROS) in strains treated with the compound This suggests that the compound may exert its effects through oxidative stress mechanisms
Biochemical Pathways
The increase in ros suggests that the compound may affect pathways related to oxidative stress and bacterial survival .
Pharmacokinetics
It is noted that the compound and its analogues are very stable and slightly more soluble than other similar compounds in most organic solvents compatible with microbiological assays . This suggests that the compound may have favorable bioavailability characteristics.
Result of Action
The compound shows bactericidal activity against Staphylococcus aureus ATCC 29213 and methicillin-resistant S. aureus (MRSA) ATCC 43300 . Transmission electron microscopy reveals a disturbed membrane architecture in these strains when treated with the compound . This indicates that the compound’s action results in significant molecular and cellular effects.
Action Environment
The stability of the compound in various organic solvents suggests that it may be relatively resilient to different environmental conditions .
properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S2/c1-17-10-13-23(18(2)15-17)30(26,27)24-20-11-12-22-19(16-20)7-6-14-25(22)31(28,29)21-8-4-3-5-9-21/h3-5,8-13,15-16,24H,6-7,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBVAPIHTPHIFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide |
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